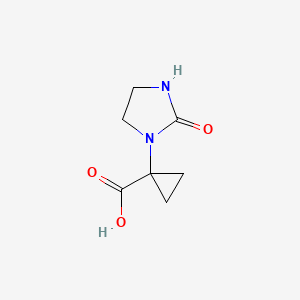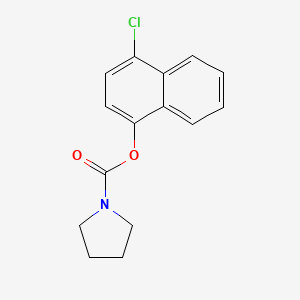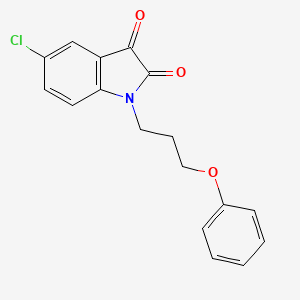![molecular formula C19H16N2O4S3 B12125271 N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12125271.png)
N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzenesulfonamide group, and a prop-2-enoxyphenyl moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[(5Z)-4-Oxo-5-[(4-Prop-2-enoxyphenyl)methyliden]-2-sulfanyliden-1,3-thiazolidin-3-yl]benzolsulfonamid umfasst typischerweise mehrere Schritte, ausgehend von leicht verfügbaren Vorprodukten. Ein üblicher Syntheseweg beinhaltet die folgenden Schritte:
Bildung des Thiazolidinonrings: Der Thiazolidinonring kann durch die Reaktion eines Thioharnstoffderivats mit einem α-Halogenketon unter basischen Bedingungen synthetisiert werden. Dieser Schritt bildet die Kernstruktur des Thiazolidinons.
Einführung der Benzolsulfonamidgruppe: Die Benzolsulfonamidgruppe kann durch Umsetzung des Thiazolidinon-Zwischenprodukts mit einem Benzolsulfonylchlorid-Derivat in Gegenwart einer Base wie Triethylamin eingeführt werden.
Addition der Prop-2-enoxyphenyl-Einheit: Der letzte Schritt beinhaltet die Kondensation des Zwischenprodukts mit einem Prop-2-enoxyphenyl-Aldehyd unter sauren oder basischen Bedingungen, um die gewünschte Verbindung zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Dies kann die Verwendung fortschrittlicher Katalysatoren, optimierter Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
N-[(5Z)-4-Oxo-5-[(4-Prop-2-enoxyphenyl)methyliden]-2-sulfanyliden-1,3-thiazolidin-3-yl]benzolsulfonamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, wodurch die Carbonylgruppe möglicherweise in einen Alkohol umgewandelt wird.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen Nucleophile wie Amine oder Thiole bestimmte funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat, Essigsäure.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, Ethanol.
Substitution: Amine, Thiole, Basen wie Triethylamin.
Wichtigste gebildete Produkte
Oxidation: Sulfoxide, Sulfone.
Reduktion: Alkoholderivate.
Substitution: Verschiedene substituierte Thiazolidinone.
Wissenschaftliche Forschungsanwendungen
N-[(5Z)-4-Oxo-5-[(4-Prop-2-enoxyphenyl)methyliden]-2-sulfanyliden-1,3-thiazolidin-3-yl]benzolsulfonamid hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller, antimykotischer und Antikrebsaktivitäten.
Medizin: Für seine potenziellen therapeutischen Anwendungen erforscht, insbesondere in der Entwicklung neuer Medikamente, die auf bestimmte Krankheiten abzielen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Pharmazeutika verwendet.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, bases like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinones.
Wissenschaftliche Forschungsanwendungen
N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
Der Wirkungsmechanismus von N-[(5Z)-4-Oxo-5-[(4-Prop-2-enoxyphenyl)methyliden]-2-sulfanyliden-1,3-thiazolidin-3-yl]benzolsulfonamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben durch:
Bindung an Enzyme: Hemmung oder Modulation der Aktivität von Enzymen, die an kritischen biologischen Prozessen beteiligt sind.
Interaktion mit Rezeptoren: Bindung an zelluläre Rezeptoren und Änderung von Signaltransduktionswegen.
Induktion von Apoptose: Auslösung von programmiertem Zelltod in Krebszellen durch verschiedene molekulare Mechanismen.
Eigenschaften
Molekularformel |
C19H16N2O4S3 |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H16N2O4S3/c1-2-12-25-15-10-8-14(9-11-15)13-17-18(22)21(19(26)27-17)20-28(23,24)16-6-4-3-5-7-16/h2-11,13,20H,1,12H2/b17-13- |
InChI-Schlüssel |
AEYXRTQKCPUBHL-LGMDPLHJSA-N |
Isomerische SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-Methoxyindolo[2,3-b]quinoxalin-5-yl)acetic acid](/img/structure/B12125212.png)
![3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12125226.png)



![7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125254.png)

![3-{[3-(trifluoromethyl)phenoxy]methyl}-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12125258.png)
![3-{2-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B12125265.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B12125266.png)

